molecular formula C7H13NO3 B230839 4H-Cyclopenta[c]thiophene CAS No. 17046-40-1

4H-Cyclopenta[c]thiophene

Cat. No.: B230839
CAS No.: 17046-40-1
M. Wt: 122.19 g/mol
InChI Key: NMJVNMCAIHLCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Cyclopenta[c]thiophene is a versatile fused-ring heterocycle that serves as a critical synthetic intermediate and core building block in advanced chemical and materials research. Its unique structure confers significant value across multiple disciplines. In medicinal chemistry, this scaffold has been utilized in the synthesis of novel compounds evaluated as antitumor agents. Specifically, derivatives have shown promising cytotoxic activity in vitro against a panel of human tumor cell lines, particularly leukemias, with some candidates advancing to in vivo efficacy studies . In materials science, the cyclopenta[c]thiophene unit is a foundational component for developing high-performance organic semiconductors. It functions as an electron-deficient unit in the synthesis of conjugated polymers and small molecules for applications in organic photovoltaics (OPVs), field-effect transistors (FETs), and chemical sensing . Furthermore, related structural analogs like 5,6-dihydro-4H-cyclopenta[b]thiophene demonstrate the utility of this core in designing advanced functional materials, such as nematic liquid crystals. These materials exhibit high birefringence and large dielectric anisotropy, properties essential for display and electro-optic technologies . The compound is also a precursor in coordination chemistry, where it can be used to prepare stable manganese complexes with planar η⁵-cyclopenta[c]thienyl ligands, of interest in organometallic catalysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17046-40-1

Molecular Formula

C7H13NO3

Molecular Weight

122.19 g/mol

IUPAC Name

6H-cyclopenta[c]thiophene

InChI

InChI=1S/C7H6S/c1-2-6-4-8-5-7(6)3-1/h1-2,4-5H,3H2

InChI Key

NMJVNMCAIHLCAQ-UHFFFAOYSA-N

SMILES

C1C=CC2=CSC=C21

Canonical SMILES

C1C=CC2=CSC=C21

Synonyms

4H-Cyclopenta[c]thiophene

Origin of Product

United States

Electronic and Optoelectronic Properties of 4h Cyclopenta C Thiophene Based Materials

Fundamental Structure-Property Relationships in Conjugated Polymers Incorporating 4H-Cyclopenta[c]thiophene

The incorporation of the this compound (CPT) unit into conjugated polymers significantly influences their fundamental structure-property relationships. The CPT moiety, a fused bicyclic system, offers a rigid and planar structure that promotes intermolecular π-π stacking, a critical factor for efficient charge transport. rsc.orgossila.com This inherent planarity, coupled with its electron-rich nature, makes CPT and its isomer, 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT), valuable donor units in conjugated polymers. rsc.orgsioc-journal.cn

The position of the sulfur atoms within the cyclopentadithiophene isomers has a profound effect on their electronic properties. rsc.orgacs.org For instance, CPDT exhibits a narrower bandgap compared to other isomers due to its lower-lying lowest unoccupied molecular orbital (LUMO) and higher-lying highest occupied molecular orbital (HOMO) energy levels. rsc.org The ability to functionalize the CPT core at various positions allows for the fine-tuning of solubility and electronic properties. rsc.org Attaching alkyl chains at the 4-position of the CPDT unit is a common strategy to ensure good solubility in organic solvents, which is essential for solution-based processing of electronic devices. rsc.org

The electronic properties of CPT-based polymers can be further tailored by copolymerizing them with various electron-accepting units. This donor-acceptor (D-A) approach is a cornerstone of modern organic electronics design, enabling the creation of materials with low bandgaps and desirable energy levels for specific applications. researchgate.netacs.orgresearchgate.net For example, copolymerizing CPT with electron-deficient units like benzothiadiazole leads to low-bandgap organic semiconductors. nih.govacs.org

The following table summarizes the key properties of some CPT-based polymers, highlighting the structure-property relationships.

PolymerAcceptor UnitOptical Bandgap (Eg opt) [eV]HOMO Level [eV]LUMO Level [eV]Application
PCPDTBT Benzothiadiazole~1.4 rsc.org--OSCs rsc.org
P1 Benzothiadiazole1.57 acs.org---
P2 Benzoselenadiazole1.44 acs.org---
P3 Benzotriazole (B28993)1.86 acs.org---
P1 (BODIPY-based) BODIPY1.28 acs.org--OFETs acs.org
P2 (BODIPY-based) BODIPY1.71 acs.org--OFETs acs.org
P3 (BODIPY-based) BODIPY1.57 acs.org--OFETs acs.org

Donor-Acceptor (D-A) Design Principles in this compound Copolymer Architecture

The donor-acceptor (D-A) design principle is a powerful strategy for tuning the optoelectronic properties of conjugated polymers. In this approach, an electron-donating (D) unit is copolymerized with an electron-accepting (A) unit, leading to materials with a lower bandgap compared to their respective homopolymers. researchgate.netnih.gov The this compound (CPT) moiety and its isomer, 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT), are excellent electron-donating building blocks for D-A copolymers due to their electron-rich nature. rsc.orgresearchgate.net

By pairing CPT or CPDT with various electron acceptors, a wide range of materials with tailored electronic properties can be synthesized. researchgate.netresearchgate.net The strength of the acceptor unit plays a crucial role in determining the energy levels and the resulting bandgap of the copolymer. acs.org For instance, stronger electron-withdrawing groups lead to a greater stabilization of the LUMO level, resulting in a smaller bandgap. researchgate.net

A series of D-A polymers based on cyclopenta[c]thiophene-4,6(5H)-dione derivatives as the acceptor unit and benzodithiophene (BDT) or fluorinated BDT as the donor unit have been synthesized for polymer solar cells. researchgate.net The introduction of fluorine atoms into the BDT donor unit effectively lowered the HOMO energy level of the resulting polymers, which is beneficial for achieving higher open-circuit voltages in solar cell devices. researchgate.net

Another example involves the copolymerization of a thiophene-capped CPT donor with different benzazole-based acceptors (benzothiadiazole, benzoselenadiazole, and benzotriazole). acs.org The variation of the heteroatom in the acceptor unit (S, Se, N) led to a significant tuning of the optical and electronic properties of the resulting polymers. acs.org

The table below showcases the impact of different acceptor units on the properties of CPT-based D-A copolymers.

PolymerDonor UnitAcceptor UnitOptical Bandgap (Eg opt) [eV]
TIND-HT-BDT Benzodithiophene (BDT)TIND-HT-
TIND-HT-BDTF Fluorinated BDT (BDTF)TIND-HT-
TIND-DHT-BDT Benzodithiophene (BDT)TIND-DHT-
TIND-DHT-BDTF Fluorinated BDT (BDTF)TIND-DHT-
P1 Thiophene-capped CPTBenzothiadiazole1.57 acs.org
P2 Thiophene-capped CPTBenzoselenadiazole1.44 acs.org
P3 Thiophene-capped CPTBenzotriazole1.86 acs.org

Impact of Heteroatom Incorporation (S, Se, N) and Substituent Effects on Electronic Features

The electronic properties of this compound (CPT)-based materials can be precisely controlled through the strategic incorporation of different heteroatoms and the introduction of various substituent groups. acs.orgresearchgate.net These modifications influence the frontier molecular orbital (HOMO and LUMO) energy levels, the optical bandgap, and the charge transport characteristics of the resulting polymers.

The replacement of sulfur (S) with selenium (Se) in the acceptor unit of a D-A copolymer, while keeping the CPT donor constant, has a notable effect. acs.orgresearchgate.net Selenophene-containing polymers often exhibit superior optoelectronic properties and extended absorption spectra towards the infrared region. researchgate.net This is attributed to the lower aromaticity of selenophene (B38918) compared to thiophene (B33073), which can lead to improved planarity, a more effective conjugation length, and a lower bandgap due to an increased quinoid character in the ground state. researchgate.net Additionally, the larger size of the selenium atom can facilitate interchain Se-Se interactions, potentially enhancing charge mobility. researchgate.net In a study comparing benzothiadiazole (S), benzoselenadiazole (Se), and benzotriazole (N) as acceptor units copolymerized with a thiophene-capped CPT donor, the polymer with the benzoselenadiazole acceptor (P2) exhibited the lowest optical bandgap (1.44 eV). acs.org

Substituent effects also play a critical role. The introduction of electron-withdrawing groups, such as fluorine atoms, into the polymer backbone can effectively lower the HOMO energy level. rsc.orgresearchgate.net This is a common strategy to increase the open-circuit voltage (Voc) in organic solar cells. rsc.org For example, fluorination of the benzodithiophene donor unit in copolymers with a cyclopenta[c]thiophene-4,6(5H)-dione-based acceptor led to a decrease in the HOMO energy level. researchgate.net

Conversely, the introduction of electron-donating groups, such as alkoxy or alkylthio groups, can raise the HOMO level, leading to a decreased bandgap and a lower oxidation potential. rsc.org The strategic placement of bulky substituents can also influence the polymer's morphology and solid-state packing, which in turn affects charge transport.

The following table demonstrates the effect of heteroatom variation and substitution on the optical bandgap of CPT-based polymers.

PolymerDonor UnitAcceptor UnitOptical Bandgap (Eg opt) [eV]Key Feature
P1 Thiophene-capped CPTBenzothiadiazole (contains S)1.57 acs.orgSulfur-containing acceptor
P2 Thiophene-capped CPTBenzoselenadiazole (contains Se)1.44 acs.orgSelenium-containing acceptor
P3 Thiophene-capped CPTBenzotriazole (contains N)1.86 acs.orgNitrogen-containing acceptor
TIND-HT-BDT BenzodithiopheneTIND-HT-Non-fluorinated donor
TIND-HT-BDTF Fluorinated BenzodithiopheneTIND-HT-Fluorinated donor

Conjugation Pathways and Steric Hindrance Modulation of Electronic Properties

The electronic properties of conjugated polymers based on this compound (CPT) are intricately linked to the efficiency of π-electron delocalization along the polymer backbone. This delocalization is dictated by the conjugation pathways and can be significantly influenced by steric hindrance. acs.orgrsc.org

The connectivity of the monomer units within the polymer chain defines the conjugation pathway. For instance, in copolymers containing a BODIPY acceptor and a CPT donor, the connection points on the BODIPY unit have a dramatic effect on the electronic properties. Copolymerization through the α-positions of the BODIPY core resulted in a more effective conjugation and a more red-shifted absorption compared to linking through the β-positions. acs.org This difference in conjugation pathway led to a substantial variation in the optical bandgaps, with the α-linked polymer (P1) exhibiting a much lower bandgap (1.28 eV) compared to the β-linked polymer (P2, 1.71 eV). acs.org

Steric hindrance, arising from the spatial arrangement of atoms or bulky substituent groups, can disrupt the planarity of the polymer backbone and thereby reduce the effective conjugation length. rsc.orgrsc.org This often leads to a blue-shift in the absorption spectrum and a wider bandgap. For example, the introduction of a chlorine atom, which has a larger atomic radius than fluorine, can cause a significant dihedral angle between adjacent monomer units due to steric hindrance, resulting in a blue-shifted absorption. rsc.org

However, in some cases, breaking the planarity can be advantageous. For instance, the introduction of bulky side chains at the 4-position of the CPDT unit is crucial for ensuring solubility, a key requirement for solution-processable organic electronics. rsc.org Furthermore, the synthesis of poly(cyclopenta[c]thiophene) demonstrated that the fused ring structure helps to reduce the steric hindrance that would be present in a poly(3,4-dialkylthiophene), thus improving conjugation. rsc.org

The strategic introduction of linkers, such as an acetylene (B1199291) unit between the donor and acceptor moieties, can also be employed to minimize steric hindrance and enhance conjugation. acs.org In the case of the BODIPY-CPT copolymers, the inclusion of an acetylene spacer in P3 (β-linked) helped to alleviate the steric crowding observed in P2 (β-linked without a spacer), resulting in a lower bandgap for P3 (1.57 eV) compared to P2 (1.71 eV). acs.org

The table below illustrates how conjugation pathways and steric effects can modulate the electronic properties of CPT-based polymers.

PolymerKey Structural FeatureOptical Bandgap (Eg opt) [eV]Charge Carrier Mobility (cm²/V·s)
P1 α-linked BODIPY-CPT1.28 acs.org0.01 acs.org
P2 β-linked BODIPY-CPT1.71 acs.org3.22 x 10⁻⁶ acs.org
P3 β-linked BODIPY-CPT with acetylene spacer1.57 acs.org-

Applications of 4h Cyclopenta C Thiophene in Advanced Materials Science

Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) makes it an attractive building block for organic semiconductors. ossila.comresearchgate.net This planarity facilitates strong π-π intermolecular interactions, which are crucial for efficient charge transport in organic field-effect transistors (OFETs). ossila.com The electron-donating nature of the CPDT core also contributes to its favorable semiconductor properties. researchgate.net

Researchers have developed various oligomers and polymers incorporating the CPDT unit for use in OFETs. For instance, the annelation of perfluoroalkyl groups to the cyclopenta[c]thiophene (B1259328) backbone has been shown to effectively lower the lowest unoccupied molecular orbital (LUMO) energy levels, inducing n-type semiconducting behavior. iupac.org Oligothiophenes containing hexafluorocyclopenta[c]thiophene and 4,4-difluoro-4H-cyclopenta[2,1-b:3,4-b']dithiophene have exhibited electron mobilities as high as 0.018 cm² V⁻¹ s⁻¹. iupac.org

Furthermore, copolymers based on CPDT and other moieties have been synthesized to tune the electronic properties. For example, alternating copolymers of thiophene-capped 5,5-bis(hexyloxy)-5,6-dihydro-4H-cyclopenta[c]thiophene (DHTCPT) and other units have been investigated for their optoelectronic characteristics. thieme-connect.com The ability to modify the side chains on the five-membered ring of the CPDT structure allows for enhanced solubility and processability, which are essential for the fabrication of solution-based OFETs. ossila.comnih.gov

Organic Photovoltaics (OPVs) and Solar Cell Technologies

4H-Cyclopenta[c]thiophene derivatives have emerged as key components in the active layers of organic solar cells, contributing to significant advancements in power conversion efficiencies (PCEs).

Development of Polymer Donors for Fullerene-Based Organic Solar Cells

In the era of fullerene-based organic solar cells (OSCs), polymers incorporating the 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) unit were extensively studied as electron donor materials. rsc.orgrsc.org A notable example is PCPDTBT, a copolymer of CPDT and 2,1,3-benzothiadiazole (B189464) (BT), which has achieved PCEs exceeding 6%. ossila.com The low bandgap of these polymers allows for broader absorption of the solar spectrum. rsc.org The addition of processing additives like 1,8-octanedithiol (B75322) to PCPDTBT:PCBM blends was found to dramatically increase the PCE from 2.8% to 5.5%. oup.com

Utilization in Nonfused-Ring Electron Acceptors (NFREAs) for Enhanced Performance

More recently, with the advent of non-fullerene acceptors (NFAs), CPDT-based structures have experienced a resurgence. rsc.orgrsc.org These materials offer advantages such as tunable electronic energy levels and improved stability over their fullerene counterparts. nih.govacs.org Specifically, CPDT has been a crucial building block in the development of low-cost nonfused-ring electron acceptors (NFREAs). rsc.orgrsc.org

Quantum chemical simulations have been employed to design and investigate new near-infrared NFAs based on 4H-cyclopenta[1,2-b:5,4-b']dithiophene. nih.gov These studies focus on the structure-property relationships to optimize optical and electronic characteristics for higher solar cell efficiency. nih.govacs.org For example, a series of designed NFAs (AY1–AY8) showed red-shifted absorption and narrower electronic energy gaps compared to a reference molecule, indicating potential for enhanced performance in OSCs. nih.gov Asymmetric end-group engineering is another strategy used to design efficient NFREAs, leading to broader light absorption and better crystallinity. researchgate.netresearchgate.net

Polymers based on this compound-4,6(5H)-dione derivatives have also been synthesized as donor materials for non-fullerene PSCs, achieving high PCEs when paired with acceptors like Y6BO. researchgate.netnih.govnanoge.org

Role as Hole Transport Layer (HTL) Components in Perovskite Solar Cells

Beyond the active layer, CPDT-based materials have found application as hole transport layers (HTLs) in perovskite solar cells (PSCs). A CPDT-backboned conjugated polyelectrolyte, CPE-K, has been used as an HTL, showing performance comparable to the widely used PEDOT:PSS. ossila.com The use of such organic HTLs can lead to the formation of uniform perovskite films, which is critical for efficient and stable devices. ossila.com The integration of organic semiconductors like PTB7, which contains a dithiophene core, with PEDOT:PSS has been shown to improve both the efficiency and stability of inverted PSCs by tuning the energy alignment and hydrophobicity of the HTL. rsc.org Research has also explored cyclopentadithiophene-based HTMs that have yielded stabilized PCEs approaching 21% and have shown excellent long-term operational and thermal stability. researchgate.net

Conductive Polymers and Investigation of Doping Mechanisms

Polymers based on this compound are a significant class of conductive polymers due to their exceptional electrical and optical properties. researchgate.netnih.gov The rigid, planar structure of the CPDT unit facilitates extended π-conjugation, a key requirement for electrical conductivity. researchgate.netsemanticscholar.org

The conductivity of these polymers can be significantly enhanced through doping. The relatively low resonance energy of the CPDT aromatic ring makes it easier to remove π-electrons through molecular doping, which is necessary to increase the electrical conductivity. semanticscholar.org The doping process leads to the formation of polarons and bipolarons, which are the charge carriers in the polymer backbone. semanticscholar.org

Studies have investigated the doping mechanisms in these polymers. For instance, the electrophilic-attack doping mechanism has been explored as an efficient and universal method for p-doping organic semiconductors, including those based on CPDT derivatives like PCDTPT. nih.gov This mechanism is not limited by the matching of energy levels between the dopant and the host semiconductor, unlike the more common redox reaction doping. nih.gov The choice of dopant and its counter-anion has been shown to significantly affect the doping efficiency. nih.gov

The introduction of specific functional groups can also influence the conductivity. For example, alkoxy groups attached to the thiophene (B33073) rings can lower the band gap and oxidation potential, stabilizing the conducting state. nih.gov

Electrochromic Materials and Devices based on this compound Copolymers

Copolymers incorporating this compound exhibit interesting electrochromic properties, meaning they can change color in response to an electrical potential. This makes them suitable for applications in electrochromic devices (ECDs), such as smart windows and displays.

The strategy of creating donor-acceptor (D-A) copolymers allows for the tuning of optoelectronic properties and the resulting colors. d-nb.info For example, a homopolymer of a thiophene-capped derivative of cyclopenta[c]thiophene (DHTCPT) is red, while its alternating copolymer with N-substituted thienodiketopyrrolopyrrole (DEHTDPP) is green. d-nb.info

The electrochemical synthesis of copolymers offers a way to combine the properties of different monomers. A copolymer of 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) and pyrene (B120774) was shown to exhibit five different colors (reddish-brown, brown, purple, indigo, and blue), a significant enhancement over the two colors of polypyrene. electrochemsci.org An electrochromic device constructed with this copolymer and PEDOT demonstrated a maximum optical contrast of 28.8% and a fast response time of 0.50 seconds. electrochemsci.org

Other copolymers, such as those combining CPDT with tris(4-carbazoyl-9-ylphenyl)amine, have also been synthesized and characterized for their electrochromic performance. nih.gov These devices show satisfactory redox stability and a range of colors upon switching potentials. nih.gov

PropertyValueReference
P(CPDT-co-pyrene)/PEDOT ECD
Max. Optical Contrast (ΔT%)28.8% at 666 nm electrochemsci.org
Response Time0.50 s electrochemsci.org
Coloration Efficiency (CE)920 cm²/C at 666 nm electrochemsci.org
P(tCz-co-CPDT) Film
Max. Optical Contrast (ΔT%)28.7% at 864 nm nih.gov
P(BPBC-co-CDT)/PEDOT ECD
Coloration Efficiency (η)491.7 cm²/C at 630 nm mdpi.com
Electroactivity Retention (1000 cycles)86.7% mdpi.com

Exploration in Nonlinear Optical (NLO) Materials

The field of advanced materials science has identified fused heterocyclic compounds, such as this compound, as promising candidates for nonlinear optical (NLO) applications. bioone.org These organic materials are of significant interest for their potential in developing technologies like optical communications, data storage, and optical switching. nbu.ac.in The NLO response in these molecules is primarily governed by their electronic structure, particularly the mobility of π-electrons within a conjugated system. rsc.org

A common and effective strategy for designing potent NLO molecules is the creation of a "push-pull" system. This architecture involves an electron-donating group and an electron-accepting group linked by a π-conjugated spacer. rsc.orgcsic.es The this compound moiety can function as a highly effective component of this π-spacer. Its fused-ring structure provides rigidity and enhances π-electron delocalization, which are crucial for achieving a large second-order NLO response, often quantified by the molecular hyperpolarizability (β). rsc.orgrsc.org

Theoretical investigations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become instrumental in predicting the NLO properties of new materials and guiding synthetic efforts. researchgate.netfrontiersin.orgnih.gov These computational studies allow for the systematic modification of molecular structures to optimize their NLO response. nbu.ac.in For instance, research on chromophores incorporating a thiophene-fused cyclopentadienyl (B1206354) bridge has shown that the strategic placement of powerful donor and acceptor groups can lead to exceptionally high hyperpolarizability values. researchgate.net

One study highlighted two such chromophores, THQ-CS-A3 and PA-CS-A3, which demonstrated remarkable calculated total hyperpolarizability (βtot) values of 6953.9 × 10⁻³⁰ and 5066.0 × 10⁻³⁰ esu, respectively. researchgate.net These significant values underscore the efficacy of the fused heterocyclic bridge in facilitating intramolecular charge transfer, a key mechanism for a strong NLO effect. researchgate.net The study emphasized the influence of the push-pull strength, the nature of the heterocycle, and the extent of π-conjugation on the resulting NLO properties. researchgate.net

Furthermore, the planarity of the molecular framework is a critical factor. In a comparative analysis of bithiophenes and the more rigid 4,4-dibutyl-4H-cyclopenta[2,1-b:3,4-b′]dithiophenes, the enhanced planarity of the cyclopentadithiophene core was found to increase electronic delocalization. mdpi.com This structural feature leads to more intense charge-transfer bands at lower energies, which is advantageous for NLO applications. mdpi.com

Detailed Research Findings

The exploration of this compound and its derivatives in NLO materials is an active area of research. The table below presents computational data for chromophores that incorporate a thiophene-fused cyclopentadienyl bridge, illustrating the high NLO coefficients that can be achieved.

Compound NameCore StructureFirst Hyperpolarizability (βtot) (10⁻³⁰ esu)Computational Method
THQ-CS-A3Thiophene-fused cyclopentadienyl6953.9DFT
PA-CS-A3Thiophene-fused cyclopentadienyl5066.0DFT

Data sourced from a theoretical study on novel chromophores designed for nonlinear optics. researchgate.net

The presented data clearly indicates that the strategic design of molecules incorporating fused thiophene systems like this compound can lead to materials with substantial NLO responses. These findings are crucial for the rational design of next-generation chromophores with superior performance for electro-optic and photonic applications. researchgate.net

Catalytic Applications of 4h Cyclopenta C Thiophene Derivatives

Development of Metallocene Catalysts from 4H-Cyclopenta[c]thienyl Ligands

The development of novel metallocene catalysts has been significantly advanced by the strategic modification of cyclopentadienyl (B1206354) (Cp) ligands. Annelating a cyclopentadienyl ring with a heterocyclic fragment, such as thiophene (B33073), fundamentally alters the electronic and structural characteristics of the resulting η⁵-coordinated ligands. researchgate.net This approach provides new avenues for designing highly effective and specialized catalysts. researchgate.net The fusion of a thiophene ring to a cyclopentadienyl moiety yields a 4H-cyclopenta[c]thienyl ligand, which serves as a building block for a class of organometallic compounds known as heterocenes. These complexes, particularly those involving Group 4 metals, have garnered considerable attention as precursors for single-site catalysts used in the production of advanced polyolefins. researchgate.net

The electronic properties and steric hindrance of these ligands can be fine-tuned by introducing various substituents, which in turn influences the catalytic activity and the properties of the resulting polymers. researchgate.net The incorporation of the 4H-cyclopenta[c]thienyl ligand framework allows for precise control over the catalyst's performance, making it a valuable tool in modern materials science.

Catalysis of 1-Alkene Polymerization

Metallocene catalysts derived from heterocycle-fused cyclopentadienyl ligands, including 4H-cyclopenta[c]thienyl derivatives, have demonstrated significant efficacy in the polymerization of unsaturated organic compounds. researchgate.net Specifically, zirconium complexes incorporating cyclopenta[c]thienyl ligands are effective catalysts for the regiospecific polymerization of 1-alkenes. uky.edu These single-site catalysts offer precise control over polymer structure and composition. ippi.ac.ir

Research has shown that silica-supported catalysts prepared with silylene-bridged thiophene-fused cyclopentadienyl ansa-zirconocene complexes can exhibit higher productivity in ethylene (B1197577)/1-hexene (B165129) copolymerization compared to conventional systems. researchgate.net For instance, certain supported catalysts demonstrated up to twice the productivity of a catalyst prepared with (THI)ZrCl2, producing polymers with comparable molecular weights but higher 1-hexene incorporation. researchgate.net This enhanced performance highlights the potential of 4H-cyclopenta[c]thienyl-based catalysts in creating polyolefins with tailored properties, such as long-chain branching, which improves mechanical characteristics and processability. researchgate.net

Table 1: Performance Comparison in Ethylene/1-Hexene Copolymerization

Catalyst System Productivity (kg-PE/g-catalyst) Molecular Weight (Mw, kDa) 1-Hexene Content (mol%)
Silylene-Bridged Thiophene-Fused ansa-Metallocene 21–26 330–370 1.3
Conventional (THI)ZrCl2 12 300 1.0

Synthesis and Reactivity of 4H-Cyclopenta[c]thienyl Metal Complexes (e.g., Manganese, Zirconium)

The synthesis of η⁵-cyclopenta[c]thienyl metal complexes can be approached in two primary ways: attaching a preformed cyclopenta[c]thienyl ligand to a metal center or forming the thiophene ring on a precursor ligand that is already coordinated to a metal. uky.edu

A significant challenge with the first approach is the strong reducing nature of 4H-cyclopenta[c]thienyl anions. For example, the reaction of lithiated 1,3-dimethyl-4H-cyclopenta[c]thiophene with [MnBr(CO)₅] results predominantly in the formation of [Mn₂(CO)₁₀] and an oxidatively coupled bis(4H-cyclopenta[c]thiophene), rather than the desired substitution product. uky.edu A more successful route involves the use of tin intermediates. The lithiated cyclopenta[c]thiophene (B1259328) reacts with trimethyltin (B158744) chloride (Me₃SnCl) to form an isolable tin compound, which then reacts smoothly with the metal halide. uky.edunih.gov

An alternative strategy involves the thiation of 1,2-diacylcyclopentadienyl ligands already complexed to a metal. For instance, manganese complexes of the type [Mn{η⁵-1,2-C₅H₃(COR)₂}(CO)₃] can be converted to [Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃] using reagents like P₄S₁₀/NaHCO₃. nih.gov

The resulting η⁵-cyclopenta[c]thienyl manganese tricarbonyl complexes have been well-characterized. uky.edunih.gov X-ray crystallography reveals that the cyclopenta[c]thienyl ligands are planar. uky.edunih.gov Similar to η⁵-indenyl complexes, the manganese atom is slightly displaced away from the ring-fusion bond of the ligand. This displacement is attributed to the low π-bond order for the ring-fusion carbon atom in the cyclopenta[c]thienyl anion. uky.edu

Ligand Substitution Reactions in Organometallic Complex Formation

Ligand substitution is a crucial step in the formation of many 4H-cyclopenta[c]thienyl organometallic complexes. uky.edunih.gov The success of the substitution reaction is highly dependent on the nature of the reagents. youtube.com

As noted, the direct reaction between a 4H-cyclopenta[c]thienyl anion and a metal halide like [MnBr(CO)₅] is often unsuccessful due to competing redox reactions. uky.edu To circumvent this issue, a more controlled ligand substitution pathway is employed. This involves converting the highly reactive lithiated cyclopenta[c]thienyl species into a less reducing trimethylstannyl derivative, [SnMe₃(SC₇H₃-1,3-R₂)]. uky.edunih.gov

This tin-containing intermediate then undergoes a clean ligand substitution reaction with [MnBr(CO)₅]. The trimethylstannyl group is replaced by the Mn(CO)₃ fragment, yielding the desired η⁵-cyclopenta[c]thienyl complex, [Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃], in high yields. uky.edu This method demonstrates how tuning the reactivity of the ligand through an intermediate species facilitates a successful substitution reaction, enabling the synthesis of target organometallic compounds that are otherwise difficult to access. uky.edunih.gov

Table 2: Synthesis of Manganese Complexes via Ligand Substitution

Reactants Product Yield
[SnMe₃(SC₇H₃-1,3-Me₂)] + [MnBr(CO)₅] [Mn(η⁵-SC₇H₃-1,3-Me₂)(CO)₃] 94%
[SnMe₃(SC₇H₃-1,3-Ph₂)] + [MnBr(CO)₅] [Mn(η⁵-SC₇H₃-1,3-Ph₂)(CO)₃] 90%

Theoretical and Computational Investigations of 4h Cyclopenta C Thiophene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational investigations into 4H-Cyclopenta[c]thiophene systems, enabling the accurate prediction of their molecular and electronic properties. mdpi.com Functionals such as B3LYP are frequently employed, often paired with basis sets like 6-31G(d,p) or SDD for heavier atoms, to provide reliable results. mdpi.comsbq.org.br These calculations are fundamental to understanding the behavior of both individual molecules and complex polymeric structures.

One of the primary applications of DFT is the determination of the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound (also referred to as CPT or CPS) and its derivatives, these calculations are vital for assessing the planarity of the π-conjugated backbone, a key factor influencing electronic properties. mdpi.com

Computational models have been benchmarked against solid-state data obtained from Single Crystal X-ray Diffraction (SCXRD). For instance, the crystal structure of (5,5-bis(methoxymethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1,3-diyl)bis(trimethylsilane) was compared to its gas-phase optimized geometry. mdpi.com While the DFT-optimized structure largely matched the experimental one, minor discrepancies in bond angles were noted (e.g., a calculated ∠C1-S3-C4 of 92.5° vs. an experimental value of 95.4°), highlighting the influence of intermolecular packing forces in the solid state. mdpi.com In donor-acceptor polymers, dihedral angles between donor, bridge, and acceptor units are critical, as they limit inter-ring rotations and the delocalization of π-electrons, thereby influencing the band gap. scribd.com

Table 1: Selected Calculated Dihedral Angles in this compound-based Systems

Compound/SystemUnitsDihedral Angle (°)Computational Method
Dimer of DHTCPT (DM1)Thiophene-CPTPlanarDFT/B3LYP-6–31G(d,p)
Poly-cyclopenta[c]thiophene (PCPS)CPT-CPTPlanar-likeDFT/B3LYP-SDD
Dimer of Cyclohexyl[c]thiophene (2CHS)CHT-CHTLarge dihedral angleDFT/B3LYP-SDD
(D–B–A–B)4 Tetramer with A30 AcceptorDonor-BridgeVariesDFT
This table is for illustrative purposes and combines findings from multiple studies. Actual values are system-dependent.

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic behavior of this compound systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap (Eg), are key parameters that govern charge injection/extraction capabilities and the optical absorption profile of a material. acs.org

DFT calculations show that the HOMO and LUMO levels can be precisely tuned by modifying the chemical structure. In donor-acceptor (D-A) copolymers, the choice of donor and acceptor units dictates the FMO energies. rsc.org For example, in polymers combining a thiophene-capped 5,5-bis(hexyloxy)-5,6-dihydro-4H-cyclopenta[c]thiophene (DHTCPT) donor with a diketopyrrolopyrrole (DPP) acceptor, the electron-rich DHTCPT unit primarily controls the HOMO level, while the electron-deficient DPP unit controls the LUMO level. thieme-connect.com

The delocalization of these orbitals is also critical. In a dimer model of the DHTCPT homopolymer (P1), the electron density of both HOMO and LUMO is delocalized across the entire polymer backbone. thieme-connect.com The HOMO-LUMO gap is a direct indicator of the material's electronic band gap. Computational studies have successfully correlated calculated Eg values with those determined from electrochemical measurements and optical spectra. thieme-connect.comd-nb.info For instance, a homopolymer of DHTCPT (P1) was calculated to have a HOMO of -5.04 eV, while an alternating copolymer (P3) with DPP had a HOMO of -5.08 eV, demonstrating predictable tuning. thieme-connect.com

Table 2: Calculated FMO Energies and Band Gaps for Selected this compound-based Polymers

Polymer/SystemHOMO (eV)LUMO (eV)Calculated Band Gap (eV)Computational Method
P1 (DHTCPT homopolymer)-5.04-3.321.72 (electrochemical)DFT/B3LYP-6–31G(d,p)
P2 (DEHTDPP homopolymer)-5.17-3.671.50 (electrochemical)DFT/B3LYP-6–31G(d,p)
P3 (Alternating copolymer)-5.08-1.583.50 (re-check source)DFT/B3LYP-6–31G(d,p)
PCPDTBT-5.42-3.431.99DFT/B3LYP/6-31G*
Data compiled from multiple sources. thieme-connect.comd-nb.inforsc.org The band gap for P3 appears anomalous and may reflect a different calculation type; it is reported as intermediate between P1 and P2 experimentally.

Time-Dependent DFT (TD-DFT) is the primary computational method for investigating the optical properties of this compound systems. It is used to calculate excited-state properties, allowing for the simulation of UV-visible absorption spectra. sbq.org.brmdpi.com These calculations help in understanding the nature of electronic transitions, such as the π→π* and HOMO→LUMO transitions, which are responsible for the material's color and light-absorbing characteristics. thieme-connect.com

TD-DFT calculations performed on gas-phase optimized geometries can accurately predict the absorption maxima (λmax). For example, in a dimer model of a DHTCPT homopolymer, the calculated λmax for the HOMO→LUMO transition was 516 nm, which correlated well with the experimental peak at 526 nm. thieme-connect.com Similarly, for a copolymer, the calculated transitions could be matched to the bands observed in the experimental spectrum. thieme-connect.comd-nb.info

These theoretical spectra are invaluable for interpreting experimental results and for predicting how structural modifications will affect optical properties. For instance, studies on cyclopentadithiophene–benzochalcogenodiazole copolymers showed that substituting heavier atoms (S to Se to Te) in the acceptor unit leads to a predictable red-shift in the low-energy absorption band, which was accurately modeled by TD-DFT. acs.org

Table 3: Calculated Optical Absorption Maxima (λmax) for this compound Dimers/Monomers

SystemCalculated λmax (nm)Major TransitionOscillator Strength (f)
DM1 (DHTCPT dimer)516HOMO→LUMO1.9341
DM2 (DEHTDPP dimer)701HOMO→LUMO1.7182
CM1 (Alternating comonomer)399HOMO−1→LUMO+1 (66%)0.2269
Data from a TD-DFT/B3LYP/6–31G(d,p) study. thieme-connect.comd-nb.info DM1 is a model for the this compound homopolymer.

Natural Bond Orbital (NBO) Analyses for Electron Delocalization Pathways

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hybridization, and the specific electronic interactions that contribute to molecular stability. clockss.orgnumberanalytics.com By transforming the complex molecular orbitals into a localized, Lewis-like picture of chemical bonds and lone pairs, NBO analysis quantifies the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. clockss.org

In systems containing the this compound unit, NBO calculations provide clear insights into the pathways of electron delocalization. For a dimer of thiophene-capped cyclopenta[c]thiophene (B1259328) (DHTCPT), NBO analysis confirmed that π-electron delocalization throughout the entire molecule is a key stabilizing factor. thieme-connect.comd-nb.info

Computational Approaches to Elucidating Structure-Property Relationships

A central goal of theoretical investigations is to establish clear structure-property relationships, which serve as design principles for new materials. acs.orgmetu.edu.tr For this compound systems, computational studies have successfully linked specific structural features to key electronic and optical outcomes.

The planarity of the polymer backbone is a recurring theme. DFT calculations consistently show that maintaining a planar structure, as is common for cyclopenta[c]thiophene-based oligomers, enhances π-conjugation, leading to lower band gaps. mdpi.comscribd.com The introduction of steric hindrance, for example through bulky side groups or larger fused rings, disrupts this planarity, increases the band gap, and can hinder charge transport. mdpi.comrsc.org

The electronic nature of substituents and adjacent units in a polymer is another critical factor. In D-A copolymers, the relative electron-donating or -withdrawing strength of the constituent parts directly modulates the HOMO and LUMO energy levels. rsc.orgacs.org Computational studies have demonstrated that the band gap can be systematically engineered by changing the acceptor unit or by introducing heteroatoms. acs.org For example, replacing sulfur with selenium or tellurium in a benzochalcogenodiazole acceptor unit progressively lowers the band gap of a cyclopentadithiophene-based copolymer, a trend rationalized by the lower ionization potential and increased quinoidal character associated with the heavier atoms. acs.org These computational insights allow for the rational design of materials with targeted band gaps and absorption profiles for specific applications like organic solar cells. acs.org

Advanced Characterization Methodologies for 4h Cyclopenta C Thiophene Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized 4H-Cyclopenta[c]thiophene-based molecules and polymers. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to characterize this compound derivatives. For instance, in the characterization of 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes, ¹H NMR spectra show distinct signals for the thiophene (B33073) methyl groups and the methylene (B1212753) groups of the cyclopentane (B165970) ring. bioone.org Similarly, for a sulfone ester precursor of a cyclopenta[c]thiophene (B1259328) derivative, ¹H NMR revealed a singlet at 2.15 ppm for the thiophene methyl protons and two doublets at 3.31 and 3.40 ppm for the methylene protons. bioone.org ¹³C NMR provides complementary information on the carbon skeleton, with the carbonyl carbon in one precursor appearing at 168.5 ppm. bioone.org The characterization of polymers containing the this compound moiety also heavily relies on NMR to confirm the successful polymerization and the structure of the repeating units. d-nb.infoacs.org

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In a sulfone ester precursor of a cyclopenta[c]thiophene, IR spectroscopy confirmed the presence of a carbonyl group (1736 cm⁻¹), a sulfone group (1137, 1303 cm⁻¹), and both sp³-hybridized (2920, 2848 cm⁻¹) and sp²-hybridized (3073 cm⁻¹) C-H bonds. bioone.org For copolymers of 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) and pyrene (B120774), FT-IR analysis was crucial in confirming the formation of a copolymer rather than a simple blend of homopolymers. electrochemsci.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GCMS) analysis of a cyclopenta[c]thiophene precursor showed fragmentation patterns corresponding to the loss of specific molecular fragments, aiding in its structural confirmation. bioone.org High-resolution mass spectrometry (HRMS) is also employed for the precise determination of the molecular formula of newly synthesized this compound derivatives. researchgate.net

Table 1: Spectroscopic Data for Selected this compound Derivatives

Compound/DerivativeTechniqueKey Findings/Observed ValuesReference
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes¹H and ¹³C NMR, IR SpectroscopyDistinct signals confirming the 5-alkyl substituted thiapentalene structure. bioone.org
Sulfone ester precursor of cyclopenta[c]thiophene¹H and ¹³C NMR, IR, GCMS¹H NMR: 2.15 ppm (thiophene methyls), 3.31 & 3.40 ppm (methylenes). IR (cm⁻¹): 1736 (C=O), 1137 & 1303 (sulfone). bioone.org
Poly(CPDT-co-pyrene)FT-IR SpectroscopyConfirmed copolymer formation. electrochemsci.org
7,7'-(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(4-bromobenzo[c] biosynth.comspectrabase.comnih.govthiadiazole)¹H NMR, ¹³C NMR, HRMS, IREstablished the structure of the newly synthesized compound. researchgate.net

X-ray Diffraction Studies (Single-Crystal and Thin-Film) for Solid-State Structure and Packing

X-ray diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. For this compound-based materials, both single-crystal and thin-film XRD are employed to understand their solid-state packing, which is critical for properties like charge transport in electronic devices.

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise information about the molecular structure and packing in the crystalline state. The single-crystal structure of the parent 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) reveals a rigid and planar structure that facilitates tight and ordered molecular packing, which is beneficial for charge transport. rsc.org The crystal structure of (5,5-bis(methoxymethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1,3-diyl)bis(trimethylsilane) was determined by SCXRD, revealing a triclinic space group (P-1) with two molecules in the unit cell interacting through van der Waals forces. mdpi.com In another study, the enantiomers of a 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta nih.govthieme-connect.comthieno[2,3-d]pyrimidin-4-amine derivative were found to crystallize in the tetragonal space groups P4₃ and P4₁, respectively. ccspublishing.org.cn

Thin-Film X-ray Diffraction is used to investigate the molecular arrangement and orientation in thin films, which is more representative of the material's structure in an actual device. Grazing-incidence X-ray diffraction (GIXD) is a particularly powerful technique for probing the structure of thin films of organic semiconductors. cambridge.org Studies on thin films of polymers incorporating this compound have utilized XRD to show the formation of ordered structures, which can be further enhanced by thermal annealing. acs.orgtitech.ac.jp The diffraction patterns can reveal whether the polymer chains adopt a preferential orientation (e.g., "edge-on" or "face-on") relative to the substrate, which has significant implications for charge mobility in thin-film transistors. cambridge.orgdaneshyari.com

Table 2: Crystallographic Data for Selected this compound Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
(5,5-bis(methoxymethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1,3-diyl)bis(trimethylsilane)TriclinicP-1- mdpi.com
(R)-3,(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta nih.govthieme-connect.comthieno[2,3-d]pyrimidin-4-amineTetragonalP4₃a=8.6847(6) Å, b=8.6847(6) Å, c=22.419(2) Å ccspublishing.org.cn
(S)-3,(S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta nih.govthieme-connect.comthieno[2,3-d]pyrimidin-4-amineTetragonalP4₁a=8.688 Å, b=8.688 Å, c=22.421 Å ccspublishing.org.cn

Electrochemical Characterization

Electrochemical techniques, particularly Cyclic Voltammetry (CV) , are essential for determining the oxidation and reduction potentials of this compound-based materials. These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient organic solar cells and other electronic devices.

The strong electron-donating nature of the 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) unit results in a low oxidation potential. rsc.org CV is used to study the electrochemical properties of polymers and copolymers containing the CPDT moiety. For example, a copolymer of CPDT and pyrene was characterized by CV to understand its electrochemical behavior, which is crucial for its application in electrochromic devices. electrochemsci.org The electrochemical polymerization of derivatives like 4,4'-bi-(4H cyclopenta[2,l-b:3',4'-b'] dithiophenylidene) is also monitored using CV, which can also be used to estimate the band gap of the resulting polymer. mun.ca The redox potentials of these materials can be tuned by copolymerization with different electron-accepting units, allowing for the systematic engineering of their electronic properties for specific applications. escholarship.orgcore.ac.uk

Table 3: Electrochemical Properties of a this compound-based Copolymer

MaterialTechniqueMeasured PropertySignificanceReference
Poly(CPDT-co-pyrene)Cyclic Voltammetry (CV)Oxidation and reduction potentialsDetermines HOMO/LUMO levels and electrochromic behavior. electrochemsci.org
Poly(4,4'-bi-(4H cyclopenta[2,l-b:3',4'-b'] dithiophenylidene))Cyclic Voltammetry (CV)Electrochemical polymerization and polymer band gapDemonstrates the formation of a low band gap polymer. mun.ca

Thermal Analysis Techniques

The thermal stability of materials is a critical factor for the long-term performance and operational lifetime of organic electronic devices. Thermogravimetric Analysis (TGA) is the primary technique used to evaluate this property. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For polymers based on this compound, TGA is used to determine the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs. thieme-connect.com For a series of electrochromic polymers based on diketopyrrolopyrrole and a thiophene-capped this compound derivative, TGA showed decomposition temperatures as high as 251 °C, indicating good thermal stability suitable for device applications. d-nb.infothieme-connect.com This information is vital for establishing the processing window and the upper operating temperature limit for these materials.

Table 4: Thermal Stability of a this compound-based Polymer

PolymerTechniqueDecomposition Temperature (Td) at 5% weight lossReference
Homopolymer of thiophene-capped 5,5-bis(hexyloxy)-5,6-dihydro-4H-cyclopenta[c]thiopheneThermogravimetric Analysis (TGA)251 °C d-nb.infothieme-connect.com

Microscopic Techniques for Material Morphology and Surface Analysis

The morphology of the active layer in an organic electronic device plays a crucial role in its performance, as it influences charge separation and transport. Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is widely used to characterize the surface topography and morphology of thin films of this compound-based materials.

AFM provides detailed images of the film's surface, revealing features such as grain size, domain structure, and surface roughness. For instance, AFM studies on thin films of copolymers containing BODIPY and a thiophene-capped this compound unit showed different surface morphologies, with root-mean-square (RMS) roughness values ranging from 0.313 nm to 5.12 nm. acs.orgresearchgate.net These differences in morphology were correlated with the performance of field-effect transistors fabricated from these materials. acs.orgresearchgate.net In studies of polymer solar cells, AFM is used to visualize the nanoscale phase separation between the donor and acceptor materials in the active layer, which is critical for efficient charge generation. nih.govsci-hub.se

Table 5: Surface Morphology Data for this compound-based Polymer Thin Films

Polymer SystemTechniqueKey Morphological FindingSignificanceReference
BODIPY-co-CPT Polymers (P1, P2, P3)Atomic Force Microscopy (AFM)RMS roughness varied from 0.313 nm to 5.12 nm.Correlates surface roughness and morphology with FET performance. acs.orgresearchgate.net
IND-T-BDTF, IND-HT-BDTF, IND-OTT-BDTF blend filmsAtomic Force Microscopy (AFM)Revealed information about the active layer morphology.Helps in understanding charge-separation and transport. nih.gov

Future Research Directions and Emerging Paradigms for 4h Cyclopenta C Thiophene

Rational Design Principles for Performance Enhancement in Organic Electronic Devices

The rational design of materials based on the 4H-Cyclopenta[c]thiophene core is pivotal for enhancing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and polymer solar cells (PSCs). semanticscholar.orgresearchgate.net The inherent characteristics of its structural isomer, 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT), such as a rigid and planar structure, strong electron-donating capabilities, and multiple sites for chemical modification, make it an advantageous unit for constructing highly efficient organic semiconductors. rsc.orgsemanticscholar.orgresearchgate.net

Key design strategies are centered on tuning the electronic properties and solid-state packing of the resulting materials. One prevalent approach is the creation of donor-acceptor (D-A) copolymers. researchgate.netnih.govnsf.gov In this architecture, the electron-rich cyclopenta[c]thiophene (B1259328) or its isomer acts as the donor unit, which is polymerized with an electron-accepting moiety. This strategy effectively lowers the bandgap of the resulting polymer, allowing for broader absorption of the solar spectrum in PSCs. researchgate.netresearchgate.netacs.org For instance, copolymers of thiophene-capped cyclopenta[c]thiophene derivatives with acceptors like BODIPY have resulted in materials with optical band gaps as low as 1.28 eV. acs.org

Further refinements in performance are achieved through specific chemical modifications:

Side-Chain Engineering: The introduction of bulky alkyl side chains at the 4-position of the CPDT core is a critical strategy. While this can cause steric hindrance, thoughtful design allows for improved solubility, which is essential for solution-based processing, without disrupting molecular ordering and π–π interactions that are crucial for charge transport. researchgate.net

π-Bridge Modification: In D-A copolymers, the π-conjugated bridge linking the donor and acceptor units significantly impacts the PSC performance. researchgate.netnih.gov Altering the bridging unit, for example from thiophene (B33073) (T) to thieno[3,2-b]thiophene (B52689) (TT), can modify the absorption range and charge mobility of the polymer. researchgate.net

Fluorination: Regioselective fluorination of thiophene-based heterocycles is a powerful tool for modulating electronic and structural properties. acs.org Fluorination can lower the energy levels of the frontier molecular orbitals, which is beneficial for improving the open-circuit voltage in solar cells and enhancing air stability in OFETs. acs.org

These design principles are guided by computational tools like Density Functional Theory (DFT), which help predict the optoelectronic properties of newly designed polymers before their synthesis, accelerating the discovery of materials with enhanced performance. researchgate.netnsf.gov

Design StrategyTarget PropertyDesired Outcome in DevicesRelevant Compounds/Systems
Donor-Acceptor (D-A) Architecture Bandgap TuningBroader solar absorption (PSCs), controlled charge injection/transport (OFETs).Copolymers with BODIPY, Diketopyrrolopyrrole, Benzazole. acs.orgd-nb.infoacs.org
Side-Chain Engineering Solubility & MorphologyImproved solution processability, optimized thin-film morphology for efficient charge transport.4,4-dialkyl-CPDT derivatives. researchgate.net
π-Bridge Modification Electronic CommunicationEnhanced intramolecular charge transfer, tuned absorption spectra.Thiophene vs. Thieno[3,2-b]thiophene bridges. researchgate.net
Regioselective Fluorination Frontier Energy LevelsIncreased open-circuit voltage (PSCs), improved air stability (OFETs).Fluorinated benzodithiophene units copolymerized with cyclopenta[c]thiophene derivatives. researchgate.netresearchgate.netacs.org

Exploration of Novel Derivatives and Fused-Ring Systems Beyond Current Scope

The exploration of novel derivatives and more complex fused-ring systems based on this compound is a vibrant area of research aimed at discovering materials with new functionalities. Early work established synthetic routes to simple derivatives like 1,3-dichloro, 1,3-dimethyl, and 1,3,5-trimethyl-4H-cyclopenta[c]thiophene. uky.edu More recent efforts have expanded this scope significantly, producing a variety of functionalized molecules for applications ranging from medicinal chemistry to organic electronics.

A notable class of derivatives includes those functionalized for biological activity, such as the 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones, which have been investigated as potential antitumor agents. nih.govresearchgate.net Synthetic strategies have been developed to produce a series of 22 related compounds by modifying this core structure. nih.gov Another route focuses on creating 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes by treating a ketone precursor with Grignard reagents, yielding new thiapentalenes. bioone.org

In the realm of materials science, research is focused on creating derivatives that can be easily polymerized or incorporated into larger π-conjugated systems.

Copolymerization Monomers: Thiophene-capped derivatives such as 5,5-bis(hexyloxy)-5,6-dihydro-4H‑cyclopenta[c]thiophene (DHTCPT) have been synthesized and polymerized for the first time to create solution-processable homopolymers for electrochromic applications. d-nb.info

Non-Fullerene Acceptors: The compound 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile has been developed to act as a terminal "ending group" in twisted non-fullerene acceptors for polymer solar cells. acs.org Its properties were compared to its isomer, 2-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile, revealing that the [c]-fused isomer provides a broader absorption spectrum and deeper energy levels, which are advantageous for photovoltaic performance. acs.org

Extended Fused Systems: Research is also extending beyond simple derivatives to create larger, more complex fused systems. This includes synthesizing copolymers that incorporate the cyclopenta[c]thiophene unit with other heterocyclic systems like benzazoles (containing S, Se, or N atoms) and diketopyrrolopyrrole (DPP), leading to new red-green-blue electrochromic polymers. d-nb.infoacs.org A single-step radical cascade reaction has been developed to create derivatives of cyclopenta[c]thiophene with 3,4-fused-ring substitutions, leaving the 2,5-positions open for further functionalization and polymerization. researchgate.netacs.org

Derivative ClassCore Structure/PrecursorKey Feature/Application
Alkyl/Aryl Derivatives This compoundSimple functionalization for fundamental studies. uky.edu
5-Alkyl-thiapentalenes 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-oneSynthesis of new 5-substituted thiapentalenes. bioone.org
Amino-thiophenones 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-onesPharmacomodulation for potential anticancer agents. nih.gov
NFA End-Groups 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrileElectron-accepting terminal group for polymer solar cells. acs.org
Fused Heterocycles Cyclopenta[c]thiophene-benzazole copolymersTuning optoelectronic properties via heteroatom variation. acs.org

Advancements in Green and Sustainable Synthetic Methodologies for this compound

Modern research focuses on developing more efficient, atom-economical, and environmentally benign synthetic strategies. For the closely related CPDT isomer, several "green" methods have been proposed that offer sustainable alternatives. rsc.org These include:

Friedel–Crafts Alkylative Cyclization: This method provides an efficient pathway to functionalized CPDT units and serves as an excellent alternative to reactions that use harmful and toxic reagents like hydrazine (B178648) (N2H4). rsc.org

Copper-Catalyzed Ullmann Coupling: A novel copper-catalyzed coupling reaction has been developed that eliminates the need for pre-activating the copper catalyst, targeting the specific bond fusion between the thiophene rings. rsc.org

Beyond specific named reactions, the broader principles of green chemistry are being applied to the synthesis of thiophene-based heterocycles. This includes the development of one-pot, metal-free approaches and domino reactions that increase efficiency by reducing the number of separate workup and purification steps. bohrium.com For example, a single-step intramolecular radical cascade reaction using a catalytic amount of a radical initiator has been developed to construct the cyclopenta[c]thiophene scaffold. researchgate.netacs.org Furthermore, research into the synthesis of related thiophene-based Schiff bases has demonstrated successful high-yield reactions conducted without any catalyst or solvent, aligning with key green chemistry objectives. acgpubs.org The heterocyclization of readily available substrates using organometallic catalysts under mild conditions is also becoming a central strategy for the sustainable, one-step production of important thiophene derivatives. bohrium.commdpi.com

Interdisciplinary Research Opportunities and Translational Potential in Material Science

The versatile properties of this compound and its derivatives have opened up numerous interdisciplinary research avenues, highlighting its significant translational potential in material science and beyond. The primary area of application is in organic electronics, a field at the intersection of chemistry, physics, and engineering. rsc.orgrsc.org

Organic Photovoltaics (OPVs): Polymers based on cyclopenta[c]thiophene and its isomers are extensively studied as donor materials in polymer solar cells. researchgate.netresearchgate.netnanoge.org Research focuses on designing polymers that can be blended with non-fullerene acceptors like Y6BO to achieve high power conversion efficiencies. researchgate.netnanoge.org This involves collaborations between synthetic chemists creating new polymers and device physicists optimizing cell architecture and morphology. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): The rigid, coplanar structure of the CPDT core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. rsc.orgresearchgate.net This makes its derivatives prime candidates for the semiconductor layer in OFETs, driving research in flexible and printable electronics. semanticscholar.orgossila.com

Electrochromic Devices: Copolymers incorporating the cyclopenta[c]thiophene core have been shown to exhibit tunable electrochromic properties. d-nb.info By copolymerizing with different units like diketopyrrolopyrrole, polymers that can switch between red, green, and blue states have been created, indicating potential for use in smart windows and displays. d-nb.info

Beyond electronics, the this compound scaffold is a platform for discovery in other scientific fields:

Medicinal Chemistry: Several cyclopenta[c]thiophene derivatives have been synthesized and evaluated for their biological activity. bioone.orgnih.gov This includes screening for antitumor properties, where certain compounds were found to be cytotoxic against various human tumor cell lines, particularly leukemia. nih.govresearchgate.net This line of research bridges organic synthesis with oncology and pharmacology.

Organometallic Chemistry and Catalysis: The cyclopenta[c]thienyl ligand can be coordinated to metal centers, such as manganese or zirconium. uky.edu These organometallic complexes are of interest for their own electronic properties and for their potential as catalysts, for example, in the regiospecific polymerization of alkenes. uky.edubioone.org

The continued exploration of this versatile heterocyclic system is expected to foster further collaboration between diverse scientific disciplines, leading to translational breakthroughs in renewable energy, advanced electronics, and therapeutic development.

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